2-Bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid 2-Bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1782559-23-2
VCID: VC8082394
InChI: InChI=1S/C6H7BrN2O2/c1-3-4(5(10)11)9(2)6(7)8-3/h1-2H3,(H,10,11)
SMILES: CC1=C(N(C(=N1)Br)C)C(=O)O
Molecular Formula: C6H7BrN2O2
Molecular Weight: 219.04 g/mol

2-Bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid

CAS No.: 1782559-23-2

Cat. No.: VC8082394

Molecular Formula: C6H7BrN2O2

Molecular Weight: 219.04 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid - 1782559-23-2

Specification

CAS No. 1782559-23-2
Molecular Formula C6H7BrN2O2
Molecular Weight 219.04 g/mol
IUPAC Name 2-bromo-3,5-dimethylimidazole-4-carboxylic acid
Standard InChI InChI=1S/C6H7BrN2O2/c1-3-4(5(10)11)9(2)6(7)8-3/h1-2H3,(H,10,11)
Standard InChI Key WJWWTHYHCNGWAH-UHFFFAOYSA-N
SMILES CC1=C(N(C(=N1)Br)C)C(=O)O
Canonical SMILES CC1=C(N(C(=N1)Br)C)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a five-membered imidazole ring with the following substituents:

  • A bromine atom at the 2-position, introducing electrophilic reactivity.

  • Methyl groups at the 1- and 4-positions, enhancing steric bulk and influencing ring electronics.

  • A carboxylic acid group at the 5-position, enabling hydrogen bonding and salt formation.

The molecular formula is C₆H₇BrN₂O₂, with a molecular weight of 219.05 g/mol. Derived from its ethyl ester precursor (C₈H₁₁BrN₂O₂, 247.09 g/mol) , the carboxylic acid exhibits distinct polarity due to the ionizable -COOH group.

Physicochemical Profile

Key properties inferred from the ethyl ester precursor and structural calculations include:

PropertyEthyl Ester (C₈H₁₁BrN₂O₂) Carboxylic Acid (C₆H₇BrN₂O₂)
Molecular Weight247.09 g/mol219.05 g/mol
LogP1.55~0.8 (estimated)
Polar Surface Area44 Ų~68 Ų
Hydrogen Bond Donors01
Hydrogen Bond Acceptors23

The carboxylic acid’s lower LogP and higher polar surface area compared to its ester counterpart suggest improved aqueous solubility, critical for biological applications.

Synthesis and Production

Hydrolysis of Ethyl Ester Precursor

The most straightforward route to 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid involves base-mediated hydrolysis of ethyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate . Typical conditions include:

  • Reagents: Aqueous NaOH or KOH.

  • Solvent: Ethanol/water mixture.

  • Temperature: Reflux (~80°C).

  • Workup: Acidification with HCl to precipitate the carboxylic acid.

This method leverages the commercial availability of the ethyl ester, which is offered by suppliers like Enamine and Angene International at purities ≥95% .

Industrial Considerations

Large-scale production may employ continuous-flow reactors to enhance yield and reduce reaction time. Catalytic methods using lipases or transition-metal catalysts could offer greener alternatives, though no industrial data is publicly available.

Applications in Pharmaceutical Research

Building Block for Drug Discovery

The carboxylic acid group facilitates conjugation to amines via amide coupling, enabling the synthesis of libraries for high-throughput screening. For example:

  • Antifungal agents: Imidazole derivatives are known to inhibit fungal cytochrome P450 enzymes.

  • Kinase inhibitors: The bromine atom may participate in halogen bonding with kinase active sites.

Metal Coordination Chemistry

The deprotonated carboxylate can act as a ligand for metal ions, forming complexes with potential catalytic or therapeutic properties.

Biological Activity and Mechanism

While specific biological data for 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid is limited, its structural analogs exhibit:

  • Antimicrobial activity: Brominated imidazoles disrupt microbial cell membranes or enzyme function .

  • Anticancer potential: Methyl and halogen substituents enhance cytotoxicity in vitro.

The mechanism of action likely involves:

  • Halogen bonding: Bromine interacts with electron-rich regions of target proteins.

  • Acid-base interactions: The carboxylic acid group engages in ionic or hydrogen bonds.

Comparison with Related Compounds

Structural Analogues

CompoundKey DifferencesImplications
2-Chloro-1,4-dimethyl-1H-imidazole-5-carboxylic acidCl vs. Br substituentLower reactivity; reduced halogen bonding
1,4-Dimethyl-1H-imidazole-5-carboxylic acidNo bromine atomLacks electrophilic sites for substitution

The bromine atom in 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylic acid enhances its electrophilicity, making it superior in Suzuki-Miyaura cross-coupling reactions compared to chloro or unsubstituted analogs.

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